A Comprehensive Technical Guide to the NMR Spectroscopy of 8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol
A Comprehensive Technical Guide to the NMR Spectroscopy of 8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol. As a molecule incorporating a spiroketal, a tertiary alcohol, and a trimethylsilylethynyl group, it presents a unique spectroscopic fingerprint. Understanding its NMR characteristics is crucial for its synthesis, characterization, and potential applications in medicinal chemistry and materials science. This document is structured to offer not only the predicted spectral data but also the scientific rationale behind these predictions, a detailed synthetic protocol, and the necessary steps for NMR analysis.
Molecular Structure and Significance
8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a complex organic molecule with a spirocyclic core. Spirocyclic scaffolds are of great interest in drug design due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets[1]. The 1,4-dioxaspiro[4.5]decane moiety is a common protective group for cyclohexanones and serves as a key structural element in various bioactive molecules[1]. The introduction of a trimethylsilylethynyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable synthetic intermediate.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted chemical shifts are presented in the tables below. The numbering of the atoms for NMR assignment is as follows:
Caption: Atom numbering for NMR assignments.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~2.0-3.0 | Singlet (broad) | 1H |
| O-CH₂-CH₂-O | ~3.9-4.0 | Multiplet | 4H |
| Cyclohexane CH₂ | ~1.5-2.0 | Multiplet | 8H |
| Si(CH₃)₃ | ~0.1-0.2 | Singlet | 9H |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-OH (C8) | ~70-75 |
| O-C H₂-C H₂-O (C9, C11) | ~64-65 |
| Spiroketal Carbon (C1) | ~108-110 |
| Cyclohexane CH₂ | ~30-40 |
| C ≡C-Si (C12) | ~85-90 |
| C≡C -Si (C13) | ~100-105 |
| Si(CH₃)₃ | ~0 |
Justification for Predicted Shifts:
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-OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent, often appearing as a broad singlet.
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Spiroketal Protons (O-CH₂-CH₂-O): The four protons of the ethylenedioxy group are expected to be in a similar chemical environment, leading to a multiplet around 3.9-4.0 ppm, which is characteristic for this moiety[1].
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Cyclohexane Protons: The eight protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region.
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Trimethylsilyl (TMS) Protons: The nine equivalent protons of the TMS group will give a sharp singlet at a very upfield position (around 0.1-0.2 ppm) due to the electropositive nature of silicon.
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Tertiary Alcohol Carbon (C-OH): The carbon atom bearing the hydroxyl group is expected to resonate in the range of 70-75 ppm.
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Spiroketal Carbons: The carbons of the ethylenedioxy group typically appear around 64-65 ppm, while the spiro carbon itself is significantly downfield at approximately 108-110 ppm[1].
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Alkynyl Carbons: The two sp-hybridized carbons of the alkyne will have distinct chemical shifts. The carbon attached to the cyclohexane ring (C12) is predicted to be more upfield than the carbon attached to the TMS group (C13)[2].
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TMS Carbon: The carbons of the TMS group will resonate close to 0 ppm, similar to the internal standard.
Experimental Protocol: Synthesis and NMR Analysis
The synthesis of 8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol can be achieved through a two-step process starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one[3][4][5].
Caption: Synthetic and analytical workflow.
Step 1: Synthesis of 8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol
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Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethynyltrimethylsilane in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
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Deprotonation: Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the mixture at -78 °C for 30 minutes.
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Addition of Ketone: Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF dropwise to the reaction mixture.
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Reaction: Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol.
Step 2: NMR Sample Preparation and Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard[4]. Ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
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¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse sequence.
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse program.
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Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities. Compare the obtained spectra with the predicted values to confirm the structure of the synthesized compound. Further 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed for unambiguous assignment of all proton and carbon signals.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral characteristics of 8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol. The provided data, based on sound spectroscopic principles and analysis of related structures, will be an invaluable tool for researchers working on the synthesis and characterization of this and similar molecules. The detailed synthetic and analytical protocols offer a clear pathway for the successful preparation and structural verification of this versatile building block.
References
- Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol - Benchchem.
- ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate(1489-97-0) 1 H NMR - ChemicalBook.
- 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1 H NMR - ChemicalBook.
- 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem.
- 1,4-Dioxaspiro[4.5]decan-8-one chemical properties - Benchchem.
- 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a - ResearchGate.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL(22428-87-1) 1H NMR spectrum - ChemicalBook.
- 1H-NMR - TCI Chemicals.
- 1,4-Dioxaspiro(4.5)decan-8-ol - PubChem.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate.
- Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry.
- Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI.
- N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions - Rsc.org.
- Tables For Organic Structure Analysis.
- Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate.
- Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - RSC Publishing.
- 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 - Benchchem.
- 8-Trimethylsilyloxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile 320342-30-1 wiki - Guidechem.
- 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 - Sigma-Aldrich.
- 22428-87-1|1,4-Dioxaspiro[4.5]decan-8-ol - BLDpharm.
- 8-((Triethylsilyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene - Optional[13C NMR] - Chemical Shifts - SpectraBase.
